1,2-Epoxyoctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

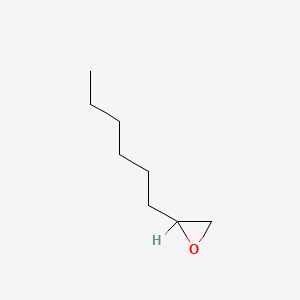

Structure

3D Structure

Properties

IUPAC Name |

2-hexyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWSNNWLBMSXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031190 | |

| Record name | Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | Octene-1,2-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2984-50-1, 26637-94-5 | |

| Record name | 2-Hexyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octene-1,2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXYOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Synthesis, Reactivity, and Analysis

Introduction

1,2-Epoxyoctane, also known as 1-octene oxide or hexyloxirane, is a versatile and highly reactive organic compound. As a terminal epoxide, it serves as a crucial building block and intermediate in a wide array of chemical transformations. Its significance stems from the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, enabling the facile introduction of a 1,2-difunctionalized octyl chain. This reactivity profile makes it an invaluable precursor in the synthesis of polyether polyols, surfactants, specialty solvents, and as a reactive diluent in epoxy resin formulations.[1]

This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive exploration of the core physicochemical properties, synthetic methodologies, characteristic reactivity, and analytical protocols pertinent to this compound. The content herein is structured to deliver not just procedural steps but also the underlying mechanistic principles, ensuring a deeper understanding of this important chemical entity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 2984-50-1 | [2] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 167-169.5 °C (at 760 mmHg) | |

| 62.5-64 °C (at 17 mmHg) | [2][4] | |

| Density | 0.839 g/mL at 25 °C | [2] |

| 0.835 g/mL at 20 °C | [4] | |

| Refractive Index (n²⁰/D) | 1.420 | [2] |

| Flash Point | 37 °C (98.6 °F) - closed cup | [2] |

| Solubility | Slightly soluble in water (0.67 g/L at 25 °C). Soluble in ethers and benzene. | [1][4] |

| InChI Key | NJWSNNWLBMSXQR-UHFFFAOYSA-N | [2] |

| SMILES | CCCCCCC1CO1 | [2] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral features of this compound.

The proton NMR spectrum is a primary tool for structural elucidation. The signals corresponding to the protons on the epoxide ring are particularly diagnostic, appearing at a characteristic upfield chemical shift.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (ring) | ~2.4 - 2.5 | m | 1H |

| -CH- (ring) | ~2.7 - 2.8 | m | 1H |

| -CH₂- (adjacent to ring) | ~1.4 - 1.6 | m | 2H |

| -(CH₂)₄- | ~1.2 - 1.4 | m | 8H |

| -CH₃ | ~0.9 | t | 3H |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework.

| Carbon Assignment | Chemical Shift (ppm) |

| -CH₂- (ring) | ~47.1 |

| -CH- (ring) | ~52.4 |

| -CH₂- (adjacent to ring) | ~32.6 |

| -(CH₂)₄- | ~31.8, 29.2, 25.9, 22.6 |

| -CH₃ | ~14.1 |

IR spectroscopy is used to identify the presence of key functional groups. For epoxides, the C-O stretching frequencies of the ring are characteristic.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O Stretch (Epoxide Ring) | 1250 (asymmetric), 820-950 (symmetric) | Moderate to Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Feature | m/z Value | Description |

| Molecular Ion (M⁺) | 128 | Corresponds to the molecular weight of C₈H₁₆O. |

| Key Fragments | 57, 71 | Common fragments resulting from the cleavage of the alkyl chain. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the epoxidation of its corresponding alkene, 1-octene. Both chemical and biocatalytic methods have been effectively employed.

Chemical Synthesis: Epoxidation of 1-Octene

The reaction of an alkene with a peroxy acid is a reliable and widely used method for preparing epoxides. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and relative stability. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond.

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis via m-CPBA Epoxidation

Causality: This protocol utilizes dichloromethane as a solvent due to its inertness and ability to dissolve both the nonpolar alkene and the more polar m-CPBA. The reaction is typically run at or below room temperature to control the exothermic nature of the epoxidation and minimize potential side reactions. A subsequent basic wash is crucial to remove the acidic byproduct, m-chlorobenzoic acid, and any unreacted peroxy acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq.) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath. Add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproduct), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Biocatalytic Synthesis: Enzymatic Epoxidation

An alternative, "green" approach involves the use of microorganisms. Pseudomonas oleovorans, a bacterium, possesses an enzyme system capable of converting terminal alkenes into their corresponding epoxides.[5][6] This method is notable for its high selectivity and operation under mild, aqueous conditions.

Caption: Biocatalytic synthesis of this compound using P. oleovorans.

Field Insight: While elegant, biocatalytic methods often face challenges in scalability and product isolation compared to traditional chemical synthesis. However, for the synthesis of chiral epoxides, enzymatic routes can offer superior enantioselectivity that is difficult to achieve with simple chemical oxidants. The kinetics of this enzymatic formation have been studied, showing that the reaction occurs concurrently with the exponential growth of the cells when 1-octene is in excess.[5]

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the strain of the three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. These reactions can be catalyzed by either acid or base, with the catalyst dictating the regioselectivity of nucleophilic attack.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[7] This protonation creates a more potent electrophile. The nucleophile then attacks one of the ring carbons. For a terminal epoxide like this compound, the attack preferentially occurs at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the Sₙ1-like transition state. The result is a trans-1,2-disubstituted product.

Caption: Mechanism of acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong, non-hindered base (e.g., hydroxide, alkoxide), the ring-opening proceeds via a classic Sₙ2 mechanism.[7] The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the hexyl group, the attack occurs at the less substituted, terminal carbon (C1). This regioselectivity is a hallmark of base-catalyzed openings of terminal epoxides. The reaction also results in a trans configuration of the substituents.

Caption: Mechanism of base-catalyzed ring-opening of this compound.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids, such as the highly effective tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also catalyze ring-opening. These reactions are of significant industrial relevance, particularly in polymerization processes. Interestingly, the mechanism can be complex and highly sensitive to reaction conditions, such as the presence of water.[8][9] Studies have shown that even trace amounts of water can mediate the catalytic cycle, operating in parallel with the conventional Lewis acid pathway and influencing both reactivity and regioselectivity.[8][9] At low water levels (<500 ppm), the conventional Lewis acid pathway dominates, but as water content increases, a water-mediated mechanism can account for a significant portion of the reaction flux.[9]

Handling, Purification, and Analysis

Proper handling, purification, and analysis are critical for ensuring safety, obtaining reliable experimental results, and meeting quality standards.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[2] It is also classified as a skin and eye irritant and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves.[2][10] Work in a well-ventilated fume hood.

-

Handling: Ground and bond containers when transferring material to prevent static discharge.[10][11] Use spark-proof tools and explosion-proof equipment.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][10][11] Recommended storage temperature is 2-8°C.[2] Keep away from sources of ignition, strong acids, bases, and oxidizing agents.

Purification Protocol: Vacuum Distillation

Causality: Vacuum distillation is the preferred method for purifying this compound due to its relatively high boiling point at atmospheric pressure. Lowering the pressure reduces the boiling point, which prevents thermal decomposition or polymerization that might occur at higher temperatures.

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 62-64 °C at 17 mmHg).[4]

-

Shutdown: Once the distillation is complete, cool the system before releasing the vacuum.

Analytical Methods for Quality Control

A combination of techniques is used to confirm the identity and purity of this compound.

Caption: Analytical workflow for the quality control of this compound.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Self-Validation: This GC protocol is self-validating as purity is determined by the relative peak area of the analyte compared to the total area of all observed peaks. The use of a Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it suitable for purity assessment of organic compounds without requiring individual response factors for minor impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent).

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µL in 1 mL of dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Applications in Synthesis

This compound is a valuable C8 building block. Its ability to undergo regioselective ring-opening makes it a key starting material for:

-

Polyether Polyols: The catalyzed ring-opening polymerization of epoxides is a cornerstone of the polyurethane industry.

-

Surfactants and Emulsifiers: Reaction with alcohols or amines can introduce a hydrophilic head group to the hydrophobic octyl chain.

-

Fine Chemicals: It serves as an intermediate for the synthesis of more complex molecules in the pharmaceutical and fragrance industries.

Conclusion

This compound is a fundamental chemical intermediate whose utility is defined by the predictable and versatile reactivity of its epoxide ring. A comprehensive grasp of its physical properties, synthetic routes, reaction mechanisms, and analytical methods is essential for its effective and safe use in both academic research and industrial manufacturing. The insights and protocols provided in this guide serve as a robust foundation for professionals working with this important compound.

References

-

Mechanism of regioselective ring-opening reactions of this compound catalyzed by tris(pentafluorophenyl)borane: a combined experimental, DFT, and microkinetic study. ResearchGate. [Link]

-

Strong influence of the nucleophile on the rate and selectivity of 1,2- epoxyoctane ring-opening catalyzed by tris(pentafluorophenyl)borane. AIChE. [Link]

-

Material Safety Data Sheet - this compound, 96%. Cole-Parmer. [Link]

-

Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study. ACS Catalysis. [Link]

-

Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans. PubMed. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. NIH. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,2-环氧辛烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. B21463.14 [thermofisher.com]

- 4. This compound | 2984-50-1 [chemicalbook.com]

- 5. Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Data of 1,2-Epoxyoctane: A Technical Guide for Researchers

Introduction

1,2-Epoxyoctane, also known as 2-hexyloxirane or 1-octene oxide, is a valuable chemical intermediate in organic synthesis.[1] Its strained three-membered oxirane ring makes it susceptible to nucleophilic attack, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical and fine chemical industries. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Atom numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the epoxide ring and the alkyl chain. The protons on the oxirane ring (C1 and C2) are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and couplings.[2]

The protons on C1 (H-1a and H-1b) typically appear as multiplets in the range of 2.4-2.8 ppm. The proton on C2 (H-2) is also a multiplet, usually found slightly downfield in the 2.8-3.1 ppm region due to the influence of the adjacent alkyl chain. The protons of the hexyl chain appear as a complex series of multiplets between approximately 1.2 and 1.6 ppm, with the terminal methyl group (C8) appearing as a triplet around 0.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-8 (CH₃) | ~0.9 | Triplet | ~7.0 |

| H-3 to H-7 (-CH₂-) | ~1.2 - 1.6 | Multiplet | - |

| H-1a, H-1b (epoxide CH₂) | ~2.4 - 2.8 | Multiplet | Jgem, Jcis, Jtrans |

| H-2 (epoxide CH) | ~2.8 - 3.1 | Multiplet | Jvic |

¹H NMR Data Summary for this compound

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Interpreting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the epoxide ring (C1 and C2) are significantly deshielded and appear in the range of 45-55 ppm.[3] The carbons of the hexyl chain show characteristic chemical shifts for an aliphatic chain.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C8 | ~14.1 |

| C7 | ~22.6 |

| C6 | ~31.8 |

| C5 | ~29.2 |

| C4 | ~25.9 |

| C3 | ~32.6 |

| C1 (epoxide CH₂) | ~47.1 |

| C2 (epoxide CH) | ~52.4 |

¹³C NMR Data Summary for this compound

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential multiplication factor for sensitivity enhancement. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: Key NMR correlations for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound is dominated by the characteristic absorptions of the C-H bonds in the alkyl chain and the unique vibrational modes of the epoxide ring. The epoxide ring gives rise to several characteristic peaks:

-

Symmetric Ring Breathing: A peak around 1250 cm⁻¹.[4]

-

Asymmetric Ring Stretching: An intense peak in the range of 950-810 cm⁻¹.[4]

-

Symmetric Ring Stretching: Another strong peak between 880-750 cm⁻¹.[4]

The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (alkyl) | 2850-2960 | Strong |

| C-H Bend (alkyl) | 1465, 1375 | Medium |

| Epoxide Ring Breathing (sym) | ~1250 | Medium |

| Epoxide Ring Stretch (asym) | 810-950 | Strong |

| Epoxide Ring Stretch (sym) | 750-880 | Strong |

IR Data Summary for this compound

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum (of the clean salt plates or ATR crystal) should be recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation.

Interpreting the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[5] The fragmentation pattern is influenced by the cleavage of the alkyl chain and the opening of the epoxide ring. Common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

-

Cleavage of the alkyl chain: Loss of alkyl fragments, leading to a series of peaks separated by 14 mass units (CH₂).

A prominent peak is often observed at m/z = 43, which can be attributed to the [C₃H₇]⁺ ion or the [CH₂CHO]⁺ ion from cleavage of the epoxide ring.

| m/z | Proposed Fragment |

| 128 | [C₈H₁₆O]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 85 | [M - C₃H₇]⁺ |

| 71 | [M - C₄H₉]⁺ |

| 57 | [M - C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ or [CH₂CHO]⁺ (Base Peak) |

Mass Spectrometry Data Summary for this compound

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling unambiguous identification and characterization. This guide has detailed the key spectral features, their interpretation, and standard experimental protocols for data acquisition. For researchers in organic synthesis and drug development, a thorough understanding of these spectroscopic techniques is essential for verifying the structure and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

-

PubChem. 2-Hexyloxirane. National Center for Biotechnology Information. [Link][1]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxides. Spectroscopy, 37(3), 24-28. [Link][4]

-

Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link][2]

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link][3]

-

NIST. (n.d.). Oxirane, hexyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][5]

-

SpectraBase. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Epoxyoctane

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-epoxyoctane. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed spectral features, provide a detailed interpretation of the spectrum, outline a robust experimental protocol for data acquisition, and present a visual representation of the spin-spin coupling network.

Introduction: The Structural and Spectroscopic Nuances of this compound

This compound, also known as 1-octene oxide, is a terminal epoxide with an eight-carbon aliphatic chain. Its molecular structure, characterized by a strained three-membered oxirane ring, gives rise to a distinct and informative ¹H NMR spectrum. The principles of NMR spectroscopy, which are based on the interaction of nuclear spins with an external magnetic field, allow for the precise determination of the chemical environment of each proton in the molecule.[1][2][3] The electronegativity of the oxygen atom and the unique geometry of the epoxide ring are the primary factors influencing the chemical shifts and coupling constants of the protons on and adjacent to the ring.

The strained nature of the epoxide ring leads to a slight rehybridization of the carbon orbitals, which, in conjunction with the deshielding effect of the oxygen atom, causes the protons on the oxirane ring to resonate in a characteristic region of the ¹H NMR spectrum.[4] Generally, protons on epoxide rings appear at a higher field (are more shielded) than protons on carbons directly attached to the oxygen in an acyclic ether, typically resonating between 2.5 and 3.5 ppm.[5]

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound presents a set of distinct signals corresponding to the different proton environments within the molecule. A thorough analysis of the chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) for each signal allows for the unambiguous assignment of all protons.

The Epoxide Ring Protons (C1-H and C2-H)

The three protons on the epoxide ring (one on C2 and two on C1) are of particular interest. The C2 proton is a single, chiral center. The two protons on C1 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and distinct couplings to the C2 proton.[5] This results in a complex splitting pattern for these three protons.

-

H-2 (CH) : This proton, being adjacent to the chiral center and the oxygen atom, is expected to appear as a multiplet. It is coupled to the two diastereotopic protons on C1 and the two protons on C3.

-

H-1a and H-1b (CH₂) : These two protons will each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling to the H-2 proton.

Typically, the signals for epoxide protons are found in the range of 2.90 to 3.24 ppm.[6]

The Aliphatic Chain Protons

The protons on the n-hexyl chain (C3 to C8) will exhibit chemical shifts and multiplicities typical for a saturated aliphatic chain.

-

C3-H₂ : These protons are adjacent to the epoxide ring and will be deshielded relative to the other methylene groups in the chain. They will appear as a multiplet due to coupling with the H-2 proton and the C4-H₂ protons.

-

C4-H₂ to C7-H₂ : These methylene protons will resonate in the typical aliphatic region, generally between 1.2 and 1.6 ppm, and will likely appear as overlapping multiplets.[7]

-

C8-H₃ : The terminal methyl group will appear as a triplet, coupled to the adjacent C7-H₂ protons, in the most upfield region of the spectrum, typically around 0.9 ppm.

Summary of ¹H NMR Data for this compound

The following table summarizes the expected ¹H NMR spectral data for this compound. The specific chemical shifts are based on typical values for similar structures and publicly available spectral data.[8][9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-8 (CH₃) | ~0.92 | Triplet (t) | 3H |

| H-4, H-5, H-6, H-7 (CH₂)₂ | ~1.25 - 1.45 | Multiplet (m) | 8H |

| H-3 (CH₂) ** | ~1.53 | Multiplet (m) | 2H |

| H-1b (CH₂) | ~2.45 | Doublet of Doublets (dd) | 1H |

| H-1a (CH₂) ** | ~2.73 | Doublet of Doublets (dd) | 1H |

| H-2 (CH) | ~2.90 | Multiplet (m) | 1H |

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a standardized procedure.

Sample Preparation

-

Analyte : Weigh approximately 5-25 mg of this compound into a clean, dry vial.[10]

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution : Add approximately 0.55-0.7 mL of the deuterated solvent to the vial containing the sample.[10][11]

-

Homogenization : Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary) : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching : Tune and match the probe for the ¹H frequency.

-

Locking : Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming : Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Number of Scans : Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing : Phase the spectrum to obtain a flat baseline.

-

Baseline Correction : Apply a baseline correction algorithm.

-

Referencing : Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration : Integrate all signals to determine the relative proton ratios.

-

Visualization of the Spin-Spin Coupling Network

The following diagram, generated using Graphviz, illustrates the key spin-spin coupling interactions in this compound.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a solid understanding of fundamental NMR principles. The characteristic signals of the epoxide ring protons, combined with the predictable pattern of the aliphatic chain, allow for a confident structural assignment. The diastereotopic nature of the C1 protons adds a layer of complexity that is a hallmark of chiral epoxides. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that are essential for accurate chemical analysis and structural elucidation in various scientific disciplines.

References

- PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.

- Bio-protocol. Sample preparation and 1H-NMR experiment.

- The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids.

- University of Minnesota Twin Cities. NMR Sample Preparation.

- Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides.

- Western University. NMR Sample Preparation.

- ResearchGate. Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments....

- Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy.

- UCL. Sample Preparation.

- ChemicalBook. This compound(2984-50-1) 1H NMR spectrum.

- ResearchGate. Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7.

- ResearchGate. (2025, August 6). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF.

- YouTube. (2023, May 15). NMR 5: Coupling Constants.

- ResearchGate. (2025, August 6). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil.

- The Royal Society of Chemistry. Contents.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- ChemicalBook. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum.

- Wikipedia. Nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).

- The Royal Society of Chemistry. 2. Nuclear magnetic resonance spectroscopy.

- Oregon State University. 1H NMR Chemical Shift.

- Wikipedia. J-coupling.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ijirset. Basic Concepts, Principles and Applications of NMR Spectroscopy.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- YouTube. (2021, May 15). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment.

- University of Calgary. NMR Spectroscopy - Theory.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy - Theory [teaching.shu.ac.uk]

- 4. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(2984-50-1) 1H NMR spectrum [chemicalbook.com]

- 9. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum [chemicalbook.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,2-Epoxyoctane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-epoxyoctane (CAS No: 2984-50-1). As a key reactive intermediate and building block in organic synthesis, the unambiguous structural characterization of this compound is paramount. ¹³C NMR spectroscopy offers a powerful, non-destructive method for confirming its molecular structure. This document delves into the theoretical principles governing the chemical shifts observed in the ¹³C NMR spectrum of this epoxide, presents a detailed experimental protocol for acquiring high-quality spectra, provides a thorough interpretation of the spectral data with definitive peak assignments, and includes a comparative analysis with related epoxyalkanes. This guide is intended to serve as an expert resource for researchers in synthetic chemistry, materials science, and drug development, enabling them to confidently acquire, interpret, and utilize ¹³C NMR data for this compound and analogous compounds.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound, also known as 1,2-octylene oxide or hexyloxirane, is a valuable aliphatic epoxide. Its strained three-membered oxirane ring makes it a versatile electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is harnessed in the synthesis of a diverse range of fine chemicals, pharmaceuticals, and polymers. Given its role as a precursor, ensuring the purity and structural integrity of this compound is a critical aspect of quality control in synthetic workflows.

Among the suite of analytical techniques available for molecular characterization, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with the position of that signal (the chemical shift, δ) being exquisitely sensitive to its local electronic environment. For this compound, ¹³C NMR not only confirms the presence of the eight-carbon chain but also provides definitive evidence for the existence and position of the epoxide functionality.

This guide will provide a detailed exploration of the ¹³C NMR spectrum of this compound, moving from the theoretical underpinnings that dictate its appearance to the practical aspects of data acquisition and interpretation.

Theoretical Principles: Understanding the ¹³C NMR Chemical Shifts in Epoxides

The chemical shifts of the carbon atoms in this compound are governed by a combination of factors, with the unique electronic environment of the oxirane ring playing a dominant role.

-

Ring Strain and Hybridization: The three-membered ring of an epoxide forces the C-C-O and C-O-C bond angles to be approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This angle strain leads to a rehybridization of the carbon orbitals, imparting more p-character to the C-C and C-O bonds. This increased p-character results in the carbon nuclei being less shielded, causing their signals to appear downfield (at a higher ppm value) compared to analogous carbons in an acyclic ether.

-

Electronegativity of the Oxygen Atom: The highly electronegative oxygen atom in the epoxide ring withdraws electron density from the adjacent carbon atoms (C1 and C2). This deshielding effect is a primary contributor to the downfield shift of the epoxide carbons relative to the other aliphatic carbons in the octyl chain.

-

Substituent Effects: The hexyl group attached to the epoxide ring at the C2 position also influences the chemical shifts. According to empirical observations, alkyl substitution on an epoxide ring generally causes a downfield shift for the substituted carbon (α-effect) and a smaller downfield shift for the adjacent carbon (β-effect).

The interplay of these factors results in a characteristic region in the ¹³C NMR spectrum where the epoxide carbons of this compound resonate, typically between 45 and 55 ppm.

¹³C NMR Spectral Data of this compound and Homologous Series

A critical aspect of spectral interpretation is the comparison with known data and related structures. The following table consolidates the reported ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) and includes data for the homologous 1,2-epoxyhexane and 1,2-epoxydecane to illustrate the consistency of the spectral pattern.

| Carbon Atom | 1,2-Epoxyhexane[1] | This compound | 1,2-Epoxydecane[2][3] |

| C1 (CH₂) | ~47.1 ppm | ~47.2 ppm | ~47.2 ppm |

| C2 (CH) | ~52.2 ppm | ~52.4 ppm | ~52.4 ppm |

| C3 | ~32.6 ppm | ~32.8 ppm | ~32.8 ppm |

| C4 | ~27.8 ppm | ~25.8 ppm | ~26.1 ppm |

| C5 | ~22.6 ppm | ~31.8 ppm | ~29.5 ppm |

| C6 | ~14.0 ppm | ~29.2 ppm | ~29.6 ppm |

| C7 | ~22.7 ppm | ~29.7 ppm | |

| C8 | ~14.1 ppm | ~31.9 ppm | |

| C9 | ~22.7 ppm | ||

| C10 | ~14.1 ppm |

Note: Chemical shifts are reported in ppm relative to Tetramethylsilane (TMS) at 0.00 ppm. The specific values for this compound are a consensus from multiple sources.

Experimental Protocol for Acquiring the ¹³C NMR Spectrum of this compound

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Materials and Equipment

-

This compound (liquid)

-

Deuterated chloroform (CDCl₃) of high purity

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pasteur pipette and bulb

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Sample Preparation

-

Analyte Preparation: In a clean, dry vial, accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

-

Solvent and Standard: To the vial, add approximately 0.6-0.7 mL of CDCl₃. Add a small drop of TMS to the solvent to serve as the internal reference (0.00 ppm).

-

Dissolution: Gently vortex the mixture to ensure complete dissolution of the this compound in the deuterated solvent.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue soaked in isopropanol or acetone to remove any fingerprints or contaminants.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

Caption: Structure of this compound with IUPAC numbering for NMR assignment.

Detailed Peak Assignments:

-

δ ~ 52.4 ppm (C2): This signal corresponds to the methine (CH) carbon of the epoxide ring. It is the most downfield of the aliphatic carbons due to the combined effects of ring strain, the electronegativity of the adjacent oxygen, and the α-substituent effect of the hexyl chain.

-

δ ~ 47.2 ppm (C1): This peak is assigned to the methylene (CH₂) carbon of the epoxide ring. It is also significantly downfield due to ring strain and the attached oxygen but is upfield relative to C2 as it is a terminal carbon and lacks the α-substituent effect.

-

δ ~ 32.8 ppm (C3): This is the methylene carbon directly attached to the epoxide ring (the β-carbon). Its chemical shift is influenced by the β-effect of the epoxide.

-

δ ~ 31.8 ppm (C5): This methylene carbon is further down the alkyl chain.

-

δ ~ 29.2 ppm (C6): This signal arises from another methylene group in the hexyl chain.

-

δ ~ 25.8 ppm (C4): This methylene carbon is also part of the alkyl chain. The signals for the central methylene groups of a long alkyl chain often appear in a narrow chemical shift range.

-

δ ~ 22.7 ppm (C7): This is the penultimate methylene group of the chain.

-

δ ~ 14.1 ppm (C8): This upfield signal is characteristic of a terminal methyl (CH₃) group in an alkyl chain.

To confirm these assignments, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates carbons with their directly attached protons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations over two or three bonds, would be invaluable. Additionally, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. The chemical shifts of the epoxide carbons are highly characteristic and provide unambiguous evidence for the presence and location of the oxirane ring. The remaining signals in the aliphatic region of the spectrum are consistent with the presence of a hexyl substituent. By understanding the theoretical principles that govern these chemical shifts and by following a robust experimental protocol, researchers can confidently utilize ¹³C NMR data for quality control, reaction monitoring, and structural elucidation in their work with this compound and related compounds. This guide provides the foundational knowledge and practical steps necessary to achieve these goals.

References

-

Cravero, R. M., Labadie, G. R., & Sierra, M. G. (2000). Using Empirical Rules from 13C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems. Molecules, 5(3), 323-324. [Link]

-

Paulson, D. R., Tang, F. Y., Moran, G. F., Murray, A. S., Pelka, B. P., & Vasquez, E. M. (1975). Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. The Journal of Organic Chemistry, 40(2), 184-186. [Link]

- SpectraBase. (n.d.). 1,2-Epoxyhexane. Wiley-VCH GmbH.

- SpectraBase. (n.d.). 1,2-Epoxydecane. Wiley-VCH GmbH.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.

-

Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

- SpectraBase. (n.d.). 1,2-Epoxyhexane. W. Robien, Inst. of Org. Chem., Univ. of Vienna.

- SpectraBase. (n.d.). 1,2-Epoxydecane. Wiley-VCH GmbH.

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Epoxyoctane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1,2-epoxyoctane (C₈H₁₆O), a representative long-chain terminal epoxide. As a molecule of interest in organic synthesis, materials science, and as a potential metabolic intermediate, understanding its structural characterization is paramount. This document elucidates the fragmentation patterns of this compound under both high-energy Electron Ionization (EI) and soft Chemical Ionization (CI), offering field-proven insights into the causal mechanisms behind its mass spectral fingerprint. We will dissect the primary fragmentation pathways, including the foundational alpha-cleavage, and provide a detailed experimental protocol for reproducible analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Challenge of Epoxides

This compound, also known as 1-octene oxide, is a simple yet illustrative example of an aliphatic epoxide.[1] The strained three-membered oxirane ring imparts significant chemical reactivity, making it a valuable synthetic intermediate. In mass spectrometry, this inherent reactivity dictates its fragmentation behavior. The primary analytical objectives when analyzing such a compound are twofold: unequivocal confirmation of its molecular weight and the acquisition of a structural fingerprint to distinguish it from isomers. This guide addresses both objectives by contrasting the outcomes of "hard" and "soft" ionization techniques.

Foundational Principles of Epoxide Fragmentation

When a molecule like this compound enters the mass spectrometer's ion source, it is converted into a gas-phase ion. The subsequent fragmentation is governed by the amount of internal energy imparted during this ionization event and the inherent stability of the resulting fragment ions.

-

Electron Ionization (EI): This high-energy (typically 70 eV) technique bombards the molecule with electrons, ejecting one of its own electrons to form a radical cation (M⁺•).[2] This process transfers a significant amount of excess energy, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich structural fingerprint but may feature a weak or entirely absent molecular ion peak.[3]

-

Chemical Ionization (CI): A much gentler technique, CI uses a reagent gas (e.g., methane) to produce reactant ions that transfer a proton to the analyte molecule.[4] This forms a protonated molecule, or quasi-molecular ion ([M+H]⁺), with minimal excess energy.[5] Consequently, fragmentation is greatly reduced, making CI an excellent tool for confirming the molecular weight of the analyte.[4][5]

For epoxides, the most critical fragmentation mechanism is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon atom.[6][7] This is driven by the ability of the electronegative oxygen atom to stabilize the resulting positive charge.

Electron Ionization (EI) Fragmentation Pattern of this compound

The EI mass spectrum of this compound is characterized by the absence of a discernible molecular ion peak at a mass-to-charge ratio (m/z) of 128.[1] This is typical for long-chain aliphatic compounds where the initial radical cation is unstable and rapidly fragments.[3] The spectrum is instead dominated by a series of lower-mass fragment ions that provide definitive structural information.

Primary Fragmentation: The Dominance of Alpha-Cleavage

The most significant fragmentation event is the cleavage of the C2-C3 bond, which is alpha to the oxirane ring. This pathway is energetically favorable as it leads to a stabilized, resonance-delocalized fragment.

-

Formation of the Base Peak (m/z 43): The cleavage of the bond between the epoxide ring and the hexyl side chain results in the loss of a hexyl radical (•C₆H₁₃). This generates the highly stable [C₂H₃O]⁺ ion at m/z 43 , which is the base peak (most abundant ion) in the spectrum.[1] This fragment is a hallmark of terminal epoxides.

Secondary Fragmentation: Cleavage of the Alkyl Chain

Other prominent peaks in the spectrum arise from cleavages at various points along the n-hexyl side chain. These fragmentations produce a series of characteristic alkyl carbocations, with stability generally increasing with size and branching (though no branching is present here). These ions often appear in clusters separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups.[3]

-

m/z 57 ([C₄H₉]⁺): A butyl cation, resulting from cleavage of the C4-C5 bond.

-

m/z 71 ([C₅H₁₁]⁺): A pentyl cation, from cleavage of the C3-C4 bond.

-

m/z 85 ([C₅H₉O]⁺): This ion is formed by the loss of a propyl radical (•C₃H₇) from the molecular ion. This represents another alpha-cleavage pathway, albeit less favorable, or subsequent fragmentation of a larger, unstable intermediate.

The proposed EI fragmentation pathways are visualized in the diagram below.

Sources

- 1. Oxirane, hexyl- [webbook.nist.gov]

- 2. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. m.youtube.com [m.youtube.com]

- 7. academic.oup.com [academic.oup.com]

The Synthesis of 1,2-Epoxyoctane: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the primary mechanisms and synthetic strategies for the formation of 1,2-epoxyoctane, a valuable epoxide intermediate in the chemical industry.[1] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the intricacies of various epoxidation methodologies. We will explore the classic peracid-mediated epoxidation, sophisticated metal-catalyzed systems, and the burgeoning field of biocatalysis. The discussion will emphasize the underlying reaction mechanisms, kinetic considerations, and the factors governing stereoselectivity. Detailed experimental protocols and comparative data are presented to offer actionable insights for laboratory and industrial applications.

Introduction: The Significance of this compound

This compound, also known as 1-octene oxide or hexyloxirane, is a vital chemical intermediate.[2] Its high reactivity, stemming from the strained three-membered oxirane ring, makes it a versatile precursor for the synthesis of a wide array of valuable downstream products. These include 1,2-octanediol, a key ingredient in cosmetics and pharmaceuticals, as well as various surfactants, solvents, and resins.[2][3] The synthesis of this compound is primarily achieved through the epoxidation of 1-octene, a readily available petrochemical feedstock. The choice of synthetic methodology is dictated by factors such as cost, desired stereoselectivity, and environmental considerations.

Peracid-Mediated Epoxidation: The "Butterfly" Mechanism

The reaction of alkenes with peroxyacids (RCO₃H) is a classic and widely used method for the synthesis of epoxides.[4] A commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA) due to its stability as a crystalline solid.[5][6]

The Concerted "Butterfly" Mechanism

The epoxidation of 1-octene with a peroxyacid proceeds through a concerted, single-step mechanism often referred to as the "Butterfly" mechanism.[5] This pathway involves a cyclic transition state where several bonding changes occur simultaneously.[5] The terminal, electrophilic oxygen of the peroxyacid is transferred to the nucleophilic double bond of 1-octene.

The key steps in this concerted mechanism are:

-

The π bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.

-

Simultaneously, the weak O-O bond of the peroxyacid cleaves.

-

A new C=O bond is formed.

-

The original C=O bond breaks to form a new O-H bond.

-

The original O-H bond breaks to form the second C-O bond of the epoxide.

This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the alkene.[7] Consequently, the stereochemistry of the starting alkene is preserved in the resulting epoxide.

Diagram: The "Butterfly" Mechanism for the Epoxidation of 1-Octene

Caption: A simplified workflow of the "Butterfly" mechanism.

Experimental Protocol: Epoxidation of 1-Octene with mCPBA

Materials:

-

1-Octene

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve mCPBA (1.1 equivalents) in dichloromethane.

-

Add the mCPBA solution dropwise to the stirred solution of 1-octene over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Safety Precautions: Peroxyacids such as mCPBA can be explosive under certain conditions and should be handled with care.[8] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Metal-Catalyzed Epoxidation: Enhancing Selectivity and Efficiency

While peracid-mediated epoxidation is a reliable method, metal-catalyzed systems often offer advantages in terms of selectivity, the use of greener oxidants like hydrogen peroxide (H₂O₂), and milder reaction conditions.

Titanium-Catalyzed Asymmetric Epoxidation (Sharpless-Katsuki Epoxidation)

The Sharpless-Katsuki epoxidation is a landmark achievement in asymmetric synthesis, allowing for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[9][10] While 1-octene is not an allylic alcohol, the principles of this reaction are fundamental to understanding stereocontrolled epoxidations. The catalyst system consists of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[9][11] The choice of (+)- or (-)-DET dictates which face of the alkene is epoxidized, leading to the formation of a specific enantiomer of the epoxide.[10]

Diagram: Sharpless-Katsuki Epoxidation Catalyst Assembly

Caption: A conceptual diagram of the Sharpless epoxidation catalyst.

Other Metal-Catalyzed Systems

A variety of other transition metals have been shown to catalyze the epoxidation of 1-octene with different oxidants.

-

Platinum(II) Complexes: Detailed kinetic studies have been performed on the epoxidation of 1-octene using hydrogen peroxide catalyzed by Pt(II) complexes.[12][13][14] The mechanism is proposed to involve a PtOOH species that interacts with a Pt-olefin complex in the oxygen-transfer step.[13]

-

Molybdenum Boride: Molybdenum boride (Mo₂B) has been investigated as a catalyst for the epoxidation of 1-octene with tert-butyl hydroperoxide.[15] The reaction kinetics suggest the formation of an amorphous oxygen-containing phase on the catalyst surface which is the active catalytic species.[15]

-

Manganese Porphyrins: Homogeneous manganese porphyrin catalysts, such as Mn(TDCPP)Cl, have been successfully used for the epoxidation of 1-octene in a micellar catalysis system with hydrogen peroxide as the oxidant.[16] This system demonstrates good conversion and high selectivity towards this compound.[16]

| Catalyst System | Oxidant | Key Features |

| mCPBA | - | Well-established, reliable, good for small-scale synthesis. |

| Ti(OiPr)₄ / DET | t-BuOOH | Highly enantioselective for allylic alcohols. |

| Pt(II) complexes | H₂O₂ | Involves a PtOOH intermediate. |

| Mo₂B | t-BuOOH | Heterogeneous catalysis with an active surface phase. |

| Mn(TDCPP)Cl | H₂O₂ | Homogeneous catalysis in a micellar system. |

Biocatalytic Epoxidation: A Green Alternative

The use of enzymes for epoxidation offers a sustainable and highly selective alternative to traditional chemical methods. The bacterium Pseudomonas oleovorans has been extensively studied for its ability to epoxidize alkenes, including 1-octene.[17][18][19]

Mechanism of Enzymatic Epoxidation

The epoxidation in Pseudomonas oleovorans is carried out by a monooxygenase enzyme system.[17] This system utilizes molecular oxygen and a reducing agent (typically NADH or NADPH) to introduce one atom of oxygen into the substrate. The reaction is highly specific and can proceed with excellent enantioselectivity. Studies have shown that the formation of this compound occurs concurrently with the exponential growth of the bacteria on 1-octene.[17][18]

Advantages and Challenges

The primary advantages of biocatalytic epoxidation are:

-

High Selectivity: Enzymes can exhibit excellent regio-, chemo-, and enantioselectivity.

-

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure.

-

Environmental Benignity: The use of enzymes and green oxidants like molecular oxygen reduces the generation of hazardous waste.

However, challenges remain, including:

-

Substrate and Product Inhibition: High concentrations of the substrate (1-octene) or the product (this compound) can inhibit enzyme activity.

-

Mass Transfer Limitations: In two-phase systems (aqueous medium and organic substrate), the rate of reaction can be limited by the transfer of the substrate to the enzyme.

-

Enzyme Stability: The operational stability of the enzyme can be a limiting factor for industrial-scale production.

Recent research has focused on overcoming these challenges through strategies such as two-phase reaction systems and cell immobilization.[20][21][22]

Safety and Handling of this compound

This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[23] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Handling: Use in a well-ventilated area, away from sources of ignition.[23] Use spark-proof tools and explosion-proof equipment.[23][24]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24] It is often recommended to store under refrigeration.[24]

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.[23]

Conclusion

The formation of this compound can be achieved through a variety of synthetic methodologies, each with its own set of advantages and limitations. The choice of method depends on the specific requirements of the application, including cost, scalability, and the need for stereocontrol. The classic peracid-mediated epoxidation remains a robust and straightforward method for laboratory-scale synthesis. For industrial applications and the pursuit of green chemistry, metal-catalyzed systems using environmentally benign oxidants and biocatalytic approaches are increasingly important. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving the desired product with high yield and selectivity.

References

-

E. G. M. Kuipers, H. J. M. V. D. L. Heijden, I. K. V. D. L. Voort, and P. J. K. V. D. L. Voort, "Micellar catalysis for epoxidation reactions," Industrial & Engineering Chemistry Research, vol. 40, no. 23, pp. 5240-5245, 2001. [Link]

-

A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic study of the epoxidation of 1-octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step," Inorganic Chemistry, vol. 27, no. 11, pp. 1966-1973, 1988. [Link]

-

I. Hunt, "Ch 6: Alkene + peracid," University of Calgary. [Link]

-

"Alkene epoxidation," Visualize Organic Chemistry. [Link]

-

S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," Applied and Environmental Microbiology, vol. 31, no. 1, pp. 78-82, 1976. [Link]

-

"Proposed mechanism of 1-octene epoxidation," ResearchGate. [Link]

-

S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," PubMed, vol. 31, no. 1, pp. 78-82, 1976. [Link]

-

I. K. M. Yu, S. A. Al-Hashimi, and J. M. Notestein, "Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts," Reaction Chemistry & Engineering, vol. 2, no. 5, pp. 649-659, 2017. [Link]

-

Y. Dong, Y. Ding, and Y. Wang, "Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide," Catalysis Letters, vol. 145, no. 1, pp. 373-380, 2015. [Link]

-

"9.12: Oxidation of Alkenes - Epoxidation," Chemistry LibreTexts. [Link]

-

V. M. G. S. M. A. V. Tolstonog, "Reaction Kinetics of the Hydroperoxide Epoxidation of 1-Octene in the Presence of Mo2B," Kinetics and Catalysis, vol. 66, no. 4, pp. 556-562, 2025. [Link]

-

H. Kim, S. H. Kim, and Y. Lu, "Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases," Journal of the American Chemical Society, vol. 138, no. 49, pp. 15965–15971, 2016. [Link]

-

"8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation," Chemistry LibreTexts. [Link]

-

"Epoxidation of Alkenes," Chemistry Steps. [Link]

-

A. Al-Ajlouni and J. H. Espenson, "Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide," Journal of the American Chemical Society, vol. 117, no. 36, pp. 9243-9250, 1995. [Link]

-

S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," National Institutes of Health, 1976. [Link]

-

A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic study of the epoxidation of 1-Octene with hydrogen peroxide catalyzed by platinum(II) complexes. Evidence of the involvement of two metal species in the oxygen-transfer step," IRIS, 1988. [Link]

-

S. W. May and R. D. Schwartz, "Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and this compound by Pseudomonas oleovorans," Applied and Environmental Microbiology, vol. 31, no. 1, pp. 78-82, 1976. [Link]

-

"Effect of reaction temperature for 1-octene epoxidation," ResearchGate. [Link]

-

A. Zanardo, F. Pinna, R. A. Michelin, and G. Strukul, "Kinetic Study of the Epoxidation of 1-Octene with Hydrogen Peroxide Catalyzed by Platinum(II) Complexes. Evidence of the Involvement of Two Metal Species in the Oxygen-Transfer Step," Inorganic Chemistry, vol. 27, no. 11, pp. 1966-1973, 1988. [Link]

-

Y. Liu, et al., "Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions," MDPI, vol. 13, no. 12, p. 2748, 2023. [Link]

-

"Epoxidation of 1-octene with H2O2," ResearchGate. [Link]

-

"Material Safety Data Sheet - this compound, 96%," Cole-Parmer. [Link]

-

Z. R. Jones, et al., "Mechanism of Regioselective Ring-Opening Reactions of this compound Catalyzed by Tris(pentafluorophenyl)borane: A Combined Experimental, Density Functional Theory, and Microkinetic Study," ACS Catalysis, vol. 8, no. 11, pp. 10459-10469, 2018. [Link]

-

"this compound," Chemsrc. [Link]

-

M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," Applied and Environmental Microbiology, vol. 42, no. 5, pp. 811-816, 1981. [Link]

-

M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," National Institutes of Health, 1981. [Link]

-

"12.15: Sharpless Epoxidation," Chemistry LibreTexts. [Link]

-

"Sharpless epoxidation," Wikipedia. [Link]

-

"The Sharpless-Katsuki Enantioselective Epoxidation," Oregon State University. [Link]

-

"Sharpless Epoxidation," Organic Chemistry Portal. [Link]

-

M. J. de Smet, H. Wynberg, and B. Witholt, "Synthesis of this compound by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene," PubMed, vol. 42, no. 5, pp. 811-816, 1981. [Link]

-

"Sharpless Asymmetric Epoxidation," Dalal Institute. [Link]

-

"Construct a three-step synthesis of 1,2-epoxycyclopentane from cyclopentanol," Wyzant. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. Magnesium Pyrophosphate-Catalyzed Epoxidation of 1-Octene with Aqueous Hydrogen Peroxide - ProQuest [proquest.com]

- 4. wyzant.com [wyzant.com]

- 5. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 11. dalalinstitute.com [dalalinstitute.com]